

Solnatide: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Solnatide (AP301) is a synthetic cyclic peptide that mimics the lectin-like domain of human Tumor Necrosis Factor-alpha (TNF-α). It has been developed as a novel therapeutic agent for the treatment of pulmonary edema associated with Acute Respiratory Distress Syndrome (ARDS) and other life-threatening lung conditions. **Solnatide** exerts its therapeutic effect by activating the epithelial sodium channel (ENaC), a key regulator of fluid clearance in the lungs. This technical guide provides an in-depth overview of the structure, synthesis, and mechanism of action of **Solnatide**, intended for researchers, scientists, and professionals in the field of drug development.

Solnatide Peptide Structure

Solnatide is a 17-amino acid cyclic peptide with the sequence H-Cys-Gly-Gln-Arg-Glu-Thr-Pro-Glu-Gly-Ala-Glu-Ala-Lys-Pro-Trp-Tyr-Cys-OH. The cyclic structure is formed by a disulfide bond between the two cysteine residues at positions 1 and 17. This cyclization is crucial for maintaining the peptide's biological activity and stability. The molecular weight of **Solnatide** is approximately 1923.11 g/mol , and its molecular formula is C82H119N23O27S2.[1]

The structure of **Solnatide** is designed to mimic the lectin-like domain of human TNF- α , but it lacks the pro-inflammatory properties associated with the full TNF- α protein.[2] This allows **Solnatide** to selectively activate ENaC without inducing an inflammatory response.



Property	Value
Amino Acid Sequence	H-Cys-Gly-Gln-Arg-Glu-Thr-Pro-Glu-Gly-Ala- Glu-Ala-Lys-Pro-Trp-Tyr-Cys-OH
Molecular Formula	C82H119N23O27S2
Molecular Weight	1923.11 g/mol
Structure	Cyclic (Disulfide bond between Cys1 and Cys17)

Synthesis of Solnatide

The synthesis of **Solnatide** is achieved through a stepwise solid-phase peptide synthesis (SPPS) process, followed by cyclization and purification. While the specific, proprietary details of the manufacturing process are not fully disclosed in public literature, the general methodology follows the well-established Fmoc/tBu strategy.[3]

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is a generalized representation based on standard Fmoc/tBu SPPS and may not reflect the exact proprietary process for **Solnatide**.

- Resin Selection and Preparation: A suitable solid support, such as a Rink Amide resin for a
 C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal
 carboxylic acid, is chosen. The resin is swelled in a suitable solvent like dimethylformamide
 (DMF) or dichloromethane (DCM).
- First Amino Acid Attachment: The C-terminal amino acid (Fmoc-Cys(Trt)-OH) is coupled to the resin.
- Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the deprotected



N-terminus of the growing peptide chain.

- Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.
- Chain Elongation: Steps 3-5 are repeated for each amino acid in the **Solnatide** sequence.
- Cleavage and Deprotection: Once the linear peptide chain is assembled, it is cleaved from
 the resin, and all side-chain protecting groups are removed using a cleavage cocktail,
 typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water,
 dithiothreitol) to prevent side reactions.
- Cyclization (Disulfide Bond Formation): The linear, deprotected peptide is subjected to an oxidation reaction to form the disulfide bond between the two cysteine residues. This is often achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.
- Purification: The crude cyclic peptide is purified using preparative reversed-phase highperformance liquid chromatography (RP-HPLC).
- Lyophilization: The purified peptide fractions are lyophilized to obtain the final **Solnatide** peptide as a white powder.

Data Presentation: Synthesis and Purification Parameters (Illustrative)

Since specific quantitative data for **Solnatide** synthesis is not publicly available, the following table provides an illustrative example of typical parameters and expected outcomes for the synthesis of a similar peptide.



Parameter	Typical Value/Range
Synthesis Scale	0.1 - 1.0 mmol
Resin Loading	0.3 - 0.8 mmol/g
Coupling Reagent	HBTU/DIPEA
Cleavage Cocktail	TFA/TIS/H2O (95:2.5:2.5)
Crude Purity (by HPLC)	50 - 70%
Purification Method	Preparative RP-HPLC (C18 column)
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	Linear gradient of Mobile Phase B
Final Purity (by HPLC)	>98%
Overall Yield	15 - 30%

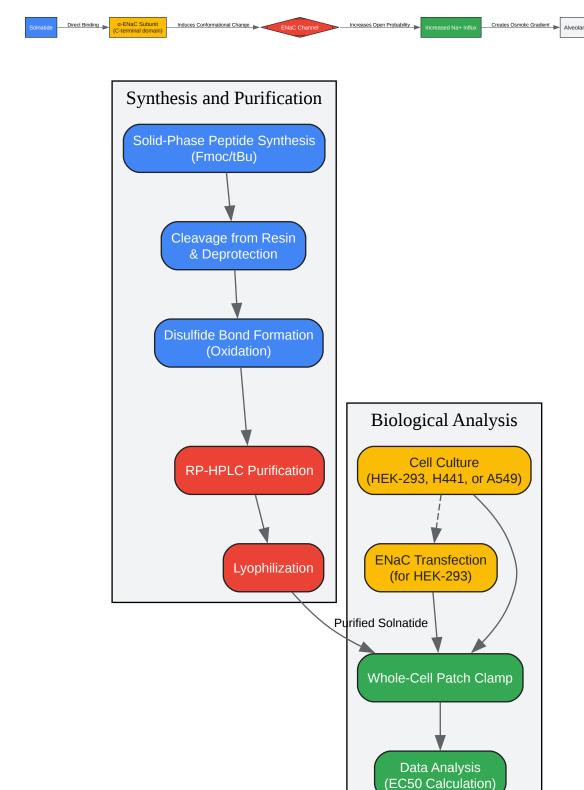
Mechanism of Action: ENaC Activation

Solnatide's primary mechanism of action is the activation of the epithelial sodium channel (ENaC). ENaC is a heterotrimeric ion channel composed of α , β , and γ subunits, and it plays a critical role in sodium and fluid balance across epithelial tissues, including the alveolar epithelium of the lungs.

Signaling Pathway

Solnatide directly interacts with the C-terminal domain of the α -subunit of ENaC.[4] This interaction is proposed to be electrostatic in nature, involving a positively charged region and a dipole on the **Solnatide** molecule. The binding of **Solnatide** to the α -ENaC subunit leads to a conformational change in the channel, increasing its open probability and thereby enhancing sodium influx into the cell. This increased sodium transport creates an osmotic gradient that drives the reabsorption of fluid from the alveolar space into the interstitium and circulation, thus resolving pulmonary edema.





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